molecular formula C17H19FN2O2 B6671443 N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide

Cat. No.: B6671443
M. Wt: 302.34 g/mol
InChI Key: LYGOYOGCTUXGOR-BBRMVZONSA-N
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Description

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an oxolane ring, and a pyrrole carboxamide moiety, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11-15(6-8-19-11)17(21)20-10-13-7-9-22-16(13)12-2-4-14(18)5-3-12/h2-6,8,13,16,19H,7,9-10H2,1H3,(H,20,21)/t13-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGOYOGCTUXGOR-BBRMVZONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1)C(=O)NCC2CCOC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CN1)C(=O)NC[C@@H]2CCO[C@H]2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol or epoxide precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Coupling with the pyrrole carboxamide: This step involves the formation of an amide bond between the oxolane derivative and the pyrrole carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group to the fluorophenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(2R,3S)-2-(4-chlorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide
  • N-[[(2R,3S)-2-(4-bromophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide
  • N-[[(2R,3S)-2-(4-methylphenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide

Uniqueness

What sets N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-2-methyl-1H-pyrrole-3-carboxamide apart from similar compounds is the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its stability, reactivity, and biological activity.

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